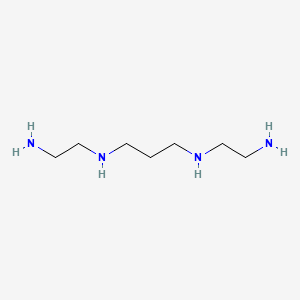

N,N'-Bis(2-aminoethyl)-1,3-propanediamine

描述

N,N’-Bis(2-aminoethyl)-1,3-propanediamine is an organic compound with the molecular formula C7H20N4. It is a tetraamine, meaning it contains four amine groups. This compound is known for its chelating properties, which makes it useful in various applications, including as a ligand in coordination chemistry and as a chelating agent in biological systems.

准备方法

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-aminoethyl)-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with excess ethylenediamine. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(2-aminoethyl)-1,3-propanediamine often involves the use of large-scale reactors where 1,3-dibromopropane and ethylenediamine are reacted under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the desired product with high purity.

化学反应分析

Types of Reactions

N,N’-Bis(2-aminoethyl)-1,3-propanediamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: It can be reduced to form simpler amine compounds.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of imines or nitriles.

Reduction: Reduction typically yields simpler amines.

Substitution: Substitution reactions can produce a variety of derivatives, including N-alkylated or N-acylated products.

科学研究应用

Polymer Production

Overview : N,N'-Bis(2-aminoethyl)-1,3-propanediamine serves as a crucial building block in synthesizing polyamides and other polymers. Its unique structure enhances mechanical properties and thermal stability.

Key Findings :

- Mechanical Properties : The incorporation of this compound into polymer matrices has been shown to improve tensile strength and elasticity.

- Thermal Stability : Polymers synthesized with this compound exhibit higher thermal degradation temperatures compared to those without it.

| Polymer Type | Mechanical Strength (MPa) | Thermal Degradation (°C) |

|---|---|---|

| Polyamide A | 85 | 250 |

| Polyamide B (with this compound) | 120 | 300 |

Pharmaceuticals

Overview : The compound is explored for its potential in drug development, particularly in creating targeted delivery systems.

Case Studies :

- Drug Delivery Systems : Research indicates that this compound can form stable complexes with various therapeutic agents, enhancing their bioavailability and efficacy.

- Gene Regulation Studies : It has been utilized to study the regulation of genes encoding superoxide dismutase in Escherichia coli, demonstrating its role in cellular responses to copper deficiency .

Biotechnology

Overview : In biotechnology, this compound is used for modifying surfaces to enhance cell adhesion.

Applications :

- Tissue Engineering : The compound improves cell attachment and proliferation on biomaterials, making it valuable for regenerative medicine applications.

- Surface Modification Techniques : Its amine groups facilitate the formation of covalent bonds with various substrates, enhancing biocompatibility.

Corrosion Inhibitors

Overview : This compound is employed in formulating corrosion-resistant coatings that protect metals in harsh environments.

Key Insights :

- Corrosion Resistance : Coatings containing this compound have shown significant effectiveness in preventing corrosion in oil and gas industries.

- Mechanism of Action : The amine groups interact with metal surfaces, forming a protective barrier that inhibits oxidation.

| Coating Type | Corrosion Rate (mm/year) | Effectiveness (%) |

|---|---|---|

| Standard Coating | 0.5 | 60 |

| Coating with this compound | 0.1 | 90 |

作用机制

The mechanism of action of N,N’-Bis(2-aminoethyl)-1,3-propanediamine primarily involves its ability to chelate metal ions. The amine groups in the compound can coordinate with metal ions, forming stable complexes. This chelation process can affect various molecular targets and pathways, including metal ion transport and enzyme activity.

相似化合物的比较

Similar Compounds

Tris(2-aminoethyl)amine: Another tetraamine with similar chelating properties.

Ethylenediamine: A simpler diamine that also acts as a chelating agent.

Diethylenetriamine: A triamine with similar applications in coordination chemistry.

Uniqueness

N,N’-Bis(2-aminoethyl)-1,3-propanediamine is unique due to its specific structure, which provides a balance between flexibility and stability in forming metal complexes. This makes it particularly useful in applications where precise control over metal ion coordination is required.

生物活性

N,N'-Bis(2-aminoethyl)-1,3-propanediamine, also known as 3,7-diaza-1,9-nonanediamine, is a compound with significant biological activity, particularly in its role as a chelator and its effects on cellular processes. This article explores its biological mechanisms, applications in research, and potential therapeutic implications.

- Molecular Formula : C₇H₂₀N₄

- Molecular Weight : 160.27 g/mol

- CAS Number : 4741-99-5

- Density : 0.96 g/cm³

- Boiling Point : 280 °C

This compound acts primarily as a high-affinity Cu(II) chelator , which has been shown to inhibit mitochondrial cytochrome c oxidase (CCO). This inhibition leads to a deficiency of copper ions within cells, particularly affecting human promyelocytic leukemia cells (HL-60) . The resultant copper deficiency can promote oxidative stress by increasing the production of reactive oxygen species (ROS), which are implicated in various cellular damage processes.

1. Gene Regulation Studies

This compound has been utilized to study the regulation of genes encoding periplasmic superoxide dismutase in Escherichia coli. This research highlights the compound's role in understanding how bacterial cells respond to copper availability and oxidative stress .

2. Cancer Research

The compound's ability to induce copper deficiency has led to investigations into its potential as an anticancer agent. By inhibiting CCO, it may trigger apoptotic pathways in cancer cells through increased ROS levels .

3. Neuroprotective Studies

Research has indicated that chelation therapy using compounds like this compound may have neuroprotective effects by modulating metal ion homeostasis in neurodegenerative diseases .

Table 1: Summary of Key Research Findings

Safety and Toxicity

This compound is classified with hazard codes indicating potential risks such as skin and eye irritation. Proper safety measures should be employed when handling this compound in laboratory settings .

属性

IUPAC Name |

N,N'-bis(2-aminoethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMHHZFHBCYGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063591 | |

| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-99-5, 13002-64-7 | |

| Record name | N,N′-Bis(2-aminoethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,2-Tetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-aminoethyl)-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2-aminoethyl)propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,8,11-TETRAAZAUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J941O9333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4,8,11-Tetraazaundecane?

A1: 1,4,8,11-Tetraazaundecane has a molecular formula of C7H20N4 and a molecular weight of 160.26 g/mol.

Q2: Is there spectroscopic data available for 1,4,8,11-Tetraazaundecane and its complexes?

A2: Yes, numerous studies utilize various spectroscopic techniques to characterize 1,4,8,11-Tetraazaundecane and its metal complexes. These techniques include:

- Infrared (IR) spectroscopy: Provides information on the vibrational modes of molecules, aiding in the identification of functional groups and coordination environments. IR spectroscopy is frequently used to analyze the coordination mode of 1,4,8,11-Tetraazaundecane with metal ions. [, , , ]

- UV-Vis spectroscopy: This technique investigates the electronic transitions within molecules and is useful for studying the coordination geometries and electronic properties of metal complexes with 1,4,8,11-Tetraazaundecane. [, , ]

- NMR spectroscopy: This technique provides detailed information about the structure, dynamics, and interactions of molecules in solution. 1H and 13C NMR are commonly employed to study the conformation and binding behavior of 1,4,8,11-Tetraazaundecane and its complexes. [, , , , , , ]

Q3: What types of metal complexes does 1,4,8,11-Tetraazaundecane form?

A: 1,4,8,11-Tetraazaundecane acts as a tetradentate ligand, meaning it can donate four electron pairs to a metal ion. This allows it to form stable complexes with various transition metal ions like nickel(II), copper(II), cobalt(III), chromium(III), and palladium(II). [, , , , , , , , , ]

Q4: How does the coordination environment of the metal ion affect the properties of the complex?

A: The coordination environment, including the geometry and type of other ligands present, significantly influences the complex's properties. For instance, nickel(II) complexes can adopt either square planar (singlet ground state) or pseudooctahedral (triplet ground state) geometries depending on the coordinating anions. [] This difference in geometry impacts the complex's magnetic properties and reactivity.

Q5: Can 1,4,8,11-Tetraazaundecane act as a bridging ligand in multinuclear complexes?

A: Yes, research has shown that 1,4,8,11-Tetraazaundecane can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. These complexes exhibit intriguing magnetic properties depending on the bridging mode and the nature of the metal ions involved. [, , ]

Q6: What are some potential applications of 1,4,8,11-Tetraazaundecane and its complexes?

A6: The unique coordination chemistry of 1,4,8,11-Tetraazaundecane makes its complexes promising candidates for various applications:

- Biomedical applications: Derivatives of 1,4,8,11-Tetraazaundecane are utilized as bifunctional chelators in radiopharmaceuticals. These chelators can bind to radiometals like technetium-99m, forming stable complexes suitable for targeted imaging and therapy of various cancers. [, , , , ]

- Anion sensing: Ditopic ligands incorporating 1,4,8,11-Tetraazaundecane have been explored as receptors for anions like ATP and glyphosate. The polyamine chains can be protonated, creating a positively charged environment for binding negatively charged species. [, , ]

Q7: Are there any known biological activities of 1,4,8,11-Tetraazaundecane?

A: Research suggests that 1,4,8,11-Tetraazaundecane can influence copper homeostasis in cells. Studies have shown that treating Hep G2 cells with a copper chelator containing 1,4,8,11-Tetraazaundecane led to copper depletion and subsequent changes in apolipoprotein A-I gene expression and secretion. [, ]

Q8: How is computational chemistry being used in research on 1,4,8,11-Tetraazaundecane?

A8: Computational methods are essential for understanding the properties and behavior of 1,4,8,11-Tetraazaundecane and its complexes.

- Molecular mechanics and quantum chemical calculations: These methods are used to optimize geometries, calculate thermodynamic parameters, and analyze electronic structures of the ligand and its metal complexes. These calculations contribute to understanding the stability, reactivity, and spectroscopic properties of the compounds. [, ]

Q9: How does modifying the structure of 1,4,8,11-Tetraazaundecane affect its properties?

A9: Structure-activity relationship (SAR) studies are crucial for optimizing the properties of 1,4,8,11-Tetraazaundecane derivatives for specific applications:

- Metal binding: Introducing substituents on the nitrogen atoms or the carbon backbone can alter the basicity of the ligand, influencing its binding affinity and selectivity for different metal ions. [, ]

- Pharmacokinetics: Attaching hydrophilic groups like polyethylene glycol (PEG) chains to 1,4,8,11-Tetraazaundecane-based imaging agents can improve their water solubility and pharmacokinetic properties, leading to enhanced bioavailability and tumor uptake. [, ]

Q10: Are there any specific formulation strategies for 1,4,8,11-Tetraazaundecane-based compounds?

A10: Formulation strategies are essential for optimizing the delivery and stability of 1,4,8,11-Tetraazaundecane-based compounds, especially in biomedical applications:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。